1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-4-2-7-17(23-13)26-16-8-9-24(12-16)18(25)11-14-5-3-6-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWLIGGSUKGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound with potential biological activities. Its unique structure, incorporating a pyrrolidine ring and multiple aromatic systems, suggests a variety of interactions with biological targets. This article explores its biological activity, synthesis, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.42 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone |
| CAS Number | 1904329-11-8 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural similarity to known enzyme inhibitors suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Interaction: It may interact with various receptors, such as serotonin or dopamine receptors, influencing neurotransmitter systems.
Case Studies and Research Findings
Research on similar compounds has shown promising results in various biological assays. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
- Anticancer Activity: A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties: Research indicates that compounds containing pyridine and pyrrolidine rings often possess antimicrobial activity due to their ability to disrupt microbial cell membranes.
Synthesis
The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactions:
- Formation of Pyrrolidine Ring: Cyclization reactions are employed to form the pyrrolidine structure.
- Attachment of Aromatic Systems: Nucleophilic substitution reactions introduce the pyridine and trifluoromethyl phenyl groups.
- Introduction of Ethanone Group: Acylation reactions finalize the synthesis by introducing the ethanone moiety.
Applications
Given its structural characteristics and preliminary biological activity findings, this compound holds potential in several fields:
- Pharmaceutical Development: It could serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Research: The compound can be utilized as a building block in synthesizing more complex molecules for research purposes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share key features such as pyridine rings, trifluoromethyl groups, or ethanone moieties. Below is a comparative analysis of these compounds based on molecular properties, substituents, and synthesis approaches.
Table 1: Structural and Molecular Comparison
*Hypothetical calculation based on structural analysis.
Structural Features and Functional Groups
- Pyridine Derivatives : The target compound and others (e.g., ) incorporate pyridine rings, which improve solubility and binding interactions. Substituents on the pyridine (e.g., methyl, chloro, trifluoromethyl) modulate electronic properties and steric effects.
- Trifluoromethyl Groups : Compounds in and use trifluoromethyl substituents to enhance metabolic stability and lipophilicity, a feature shared with the target compound.
- Ethanone Moieties: The ethanone group (C=O) is a common linker in bioactive molecules, facilitating hydrogen bonding and structural rigidity.
Research Findings and Data Analysis
Physicochemical Properties
- Molecular Weight : The target compound (365.38 g/mol) is heavier than simpler analogs like (189.13 g/mol), likely due to its pyrrolidine and dual aromatic substituents.
- Lipophilicity : Trifluoromethyl groups increase logP values, as seen in and , which may enhance blood-brain barrier penetration.
- Boiling Points : reports a predicted boiling point of 444.5±45.0°C for its compound, suggesting high thermal stability due to aromatic and polar groups .
Pharmacological Potential
- Target Interactions : Pyridine and pyrrolidine moieties are common in kinase inhibitors and GPCR ligands. The target compound’s trifluoromethyl group may improve binding to hydrophobic pockets .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Q & A
Q. How to reconcile discrepancies in biological activity between in vitro and cell-based assays?
- Resolution: Cell membrane permeability limitations or off-target effects (e.g., efflux pumps) may reduce efficacy. Chemical modification (e.g., PEGylation) or co-administration with permeability enhancers (e.g., cyclodextrins) can bridge this gap .
Methodological Best Practices
- Synthetic Optimization: Use statistical experimental design (e.g., Box-Behnken) to model interactions between temperature, solvent, and catalyst loading .
- Analytical Rigor: Pair LCMS with high-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
